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An In-depth Technical Guide

Abstract

(S)-3-Phenylmorpholine, a chiral derivative of the well-known phenylmorpholine class of
compounds, has emerged as a valuable building block in medicinal chemistry and drug
development. Its rigid, chiral structure provides a unique scaffold for the synthesis of complex
molecules with specific stereochemistry, a critical factor for target binding and pharmacological
activity. This guide provides a comprehensive overview of (S)-3-phenylmorpholine, including
its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and
applications in the development of central nervous system (CNS) active agents. The content is
intended for researchers, scientists, and professionals in the field of drug discovery and
development, offering both foundational knowledge and practical insights into the utilization of
this important chiral intermediate.

Introduction: The Significance of the
Phenylmorpholine Scaffold

The phenylmorpholine core is a key pharmacophore found in a variety of biologically active
compounds. The parent compound of this class, phenmetrazine, was formerly marketed as an
appetite suppressant and acts as a norepinephrine-dopamine releasing agent.[1][2] This
activity has spurred extensive research into substituted phenylmorpholines for a range of CNS
disorders, including ADHD, depression, and substance addiction.[3][4][5]
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The introduction of a chiral center, as in (S)-3-phenylmorpholine, allows for the development
of enantiomerically pure drugs. This is of paramount importance in modern drug design, as
different enantiomers of a chiral drug can exhibit vastly different pharmacological and
toxicological profiles. (S)-3-phenylmorpholine, with its defined stereochemistry at the C3
position, offers a reliable starting point for the synthesis of such stereochemically pure drug
candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of (S)-3-
phenylmorpholine is essential for its effective use in synthesis and for quality control.

: : | Identif

Identifier Value

IUPAC Name (3S)-3-phenylmorpholine

CAS Number 914299-79-9[6][7][8]

Molecular Formula C10H13NO[8][9][10]

Molecular Weight 163.22 g/mol [9][10]

SMILES C1=CC=C(C=C1)[C@H]2COCCNZ2[9]

Physicochemical Properties

Property Value Source

White to light yellow crystalline

Appearance [11]
powder
Boiling Point 272°C at 760 mmHg [8]
Flash Point 104.9°C [8][12]
Density 1.034 g/cm3 [8]
Topological Polar Surface Area
21.26 A2 [9]
(TPSA)
logP (computed) 1.3475 [9]
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Note: Some physical properties are reported for the racemic mixture or are computationally
derived.

Spectroscopic Data

The structural confirmation of (S)-3-phenylmorpholine relies on standard spectroscopic
techniques. The morpholine ring exhibits a characteristic chair conformation at room
temperature, leading to distinct signals for the axial and equatorial protons in *H NMR
spectroscopy.[13]

Technique Key Features

Protons adjacent to the oxygen (C2-H, C6-H)
are deshielded and appear downfield compared
to protons adjacent to the nitrogen (C3-H, C5-

'H NMR H). The phenyl group protons typically appear in
the aromatic region (6 7.2-7.4 ppm). The
methine proton at the chiral center (C3-H) will
show coupling to the adjacent methylene

protons.

The carbons adjacent to the oxygen (C-2, C-6)

are deshielded and resonate around & 67-70

ppm. The carbons adjacent to the nitrogen (C-3,
13C NMR ] ) )

C-5) are found more upfield, typically in the &

45-55 ppm region.[13] The phenyl carbons will

appear in the aromatic region (6 125-145 ppm).

The molecular ion peak (M+) would be expected
Mass Spectrometry (MS) at m/z = 163.22. Fragmentation patterns would
likely involve cleavage of the morpholine ring.

Note: Specific peak assignments and coupling constants should be determined empirically for
each synthesized batch.

Synthesis of (S)-3-Phenylmorpholine
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The enantioselective synthesis of 3-substituted morpholines is a key challenge in medicinal
chemistry. Several strategies have been developed to obtain enantiomerically pure compounds
like (S)-3-phenylmorpholine. These methods generally involve either the use of a chiral
starting material (chiral pool synthesis), the separation of a racemic mixture (resolution), or
asymmetric catalysis.

General Synthesis Strategy

A common approach to the synthesis of the phenylmorpholine scaffold involves the cyclization
of an N-substituted-2-amino-1-phenylethanol derivative. For an enantioselective synthesis of
(S)-3-phenylmorpholine, a chiral amino alcohol precursor is required.

Diagram: General Synthetic Approach

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1370389?utm_src=pdf-body
https://www.benchchem.com/product/b1370389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

(S)-Phenylalaninol 2-Haloethanol Derivative
(Chiral Pool) (e.g., 2-Bromoethanol)

Intermedipte Formation

N-Alkylation

y

(S)-2-((2-hydroxyethyl)amino)-
1-phenylethanol

Cyclization

Intramolecular Cyclization
(e.g., Acid Catalysis)

y

((S)-S-Phenylmorpholine)

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of (S)-3-phenylmorpholine.
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Exemplary Experimental Protocol: Synthesis via
Reductive Amination and Cyclization

This protocol is a representative method and may require optimization based on laboratory

conditions and available reagents.

Step 1: Reductive Amination of Phenylglyoxal with Ethanolamine

To a solution of phenylglyoxal (1.0 eq) in methanol (0.5 M), add ethanolamine (1.1 eq).
Stir the mixture at room temperature for 1 hour.

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise,
maintaining the temperature below 10°C.

Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to
yield the crude amino alcohol intermediate.

Step 2: Intramolecular Cyclization

Dissolve the crude amino alcohol from Step 1 in dichloromethane (0.2 M).
Add concentrated sulfuric acid (2.0 eq) dropwise at 0°C.
Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of
sodium bicarbonate.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford racemic 3-
phenylmorpholine.

Step 3: Chiral Resolution
» Dissolve the racemic 3-phenylmorpholine (1.0 eq) in a suitable solvent such as ethanol.

e Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 eq), in the
same solvent.

» Allow the diastereomeric salts to crystallize.
o Collect the crystals by filtration.

o Liberate the free base from the salt by treatment with a mild base (e.g., sodium bicarbonate
solution) and extract with an organic solvent.

e The enantiomeric purity of the resulting (S)-3-phenylmorpholine should be determined by
chiral HPLC.

Applications in Drug Discovery

The primary application of (S)-3-phenylmorpholine is as a chiral building block for the
synthesis of pharmaceutical agents.[8][14] Its rigid conformation and the presence of a
secondary amine provide a versatile scaffold for further chemical modification.

Monoamine Reuptake Inhibitors

A significant area of interest is the development of phenylmorpholine analogues as monoamine
reuptake inhibitors for the treatment of depression and other CNS disorders.[5] The
stereochemistry at the C3 position is often crucial for selective interaction with dopamine,
norepinephrine, and serotonin transporters.

Development of Novel Stimulants and Anorectics
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Drawing from the pharmacological profile of phenmetrazine, research continues into novel
phenylmorpholine derivatives with improved safety and efficacy profiles as stimulants and
appetite suppressants. The use of enantiomerically pure starting materials like (S)-3-
phenylmorpholine is a key strategy in this endeavor to minimize off-target effects and improve
the therapeutic index.

Diagram: Role in CNS Drug Development
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Caption: The utility of (S)-3-phenylmorpholine in generating novel CNS drug candidates.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling
(S)-3-phenylmorpholine.

Hazard Identification

Based on available safety data sheets, (S)-3-phenylmorpholine is classified with the following
hazards:

e H315: Causes skin irritation.[15]
e H319: Causes serious eye irritation.[15]

e H335: May cause respiratory irritation.[15]

Recommended Handling Procedures

e Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[15]

« Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas,
mist, vapors, or spray.[15]

e First Aid Measures:

o Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical
advice.[15]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
[15]

o Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a
poison center or doctor if you feel unwell.[15]

o Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
[15]

Conclusion
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(S)-3-Phenylmorpholine is a stereochemically defined building block of significant interest to
the pharmaceutical and drug discovery industries. Its rigid phenylmorpholine scaffold,
combined with its specific enantiomeric configuration, makes it an ideal starting material for the
synthesis of novel CNS-active compounds. A thorough understanding of its synthesis,
properties, and safe handling is crucial for its effective application in the development of the
next generation of therapeutics for a range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phenmetrazine - Wikipedia [en.wikipedia.org]

2. Synthesis, analytical characterization and monoamine transporter activity of the new
psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-
and meta- positional isomers - PMC [pmc.ncbi.nim.nih.gov]

o 3. Substituted phenylmorpholine [medbox.iiab.me]

e 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects
on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of
Nicotine - PMC [pmc.ncbi.nim.nih.gov]

e 5.US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents
[patents.google.com]

e 6. chemscene.com [chemscene.com]

e 7. keyorganics.net [keyorganics.net]

e 8. Cas 914299-79-9,(S)-3-phenylmorpholine | lookchem [lookchem.com]
e 9. chemscene.com [chemscene.com]

e 10. (S)-3-phenylmorpholine | CL10H13NO | CID 22860773 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 11. chemimpex.com [chemimpex.com]

e 12. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical
Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1370389?utm_src=pdf-body
https://www.benchchem.com/product/b1370389?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Phenmetrazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7316143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7316143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7316143/
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Substituted_phenylmorpholine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3048909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3048909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3048909/
https://patents.google.com/patent/US20130203752A1/en
https://patents.google.com/patent/US20130203752A1/en
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0038114.pdf
https://www.keyorganics.net/app/uploads/sds/DS-18277_SDS.pdf
https://www.lookchem.com/casno914299-79-9.html
https://www.chemscene.com/product/914299-79-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/914299-79-9
https://pubchem.ncbi.nlm.nih.gov/compound/914299-79-9
https://www.chemimpex.com/products/43101
https://m.chemsrc.com/en/Product/7539661.html
https://m.chemsrc.com/en/Product/7539661.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13. pdf.benchchem.com [pdf.benchchem.com]
e 14. chemimpex.com [chemimpex.com]
e 15. aksci.com [aksci.com]

 To cite this document: BenchChem. [(S)-3-Phenylmorpholine: A Chiral Scaffold for CNS Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370389#cas-number-and-molecular-formula-for-s-3-
phenylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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